(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
Description
The compound (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide features a benzothiazole core substituted with an allyl group at position 3 and an ethoxy group at position 5. The Z-configuration of the imine linkage (ylidene) connects this heterocycle to a 2,6-difluorobenzamide moiety. The electron-withdrawing fluorine atoms on the benzamide may enhance binding affinity through halogen interactions, while the ethoxy and allyl groups could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-3-10-23-15-9-8-12(25-4-2)11-16(15)26-19(23)22-18(24)17-13(20)6-5-7-14(17)21/h3,5-9,11H,1,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIIECRAFWVAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Ethoxybenzo[d]thiazol-2(3H)-one
The benzothiazole ring is constructed via cyclization of 2-amino-4-ethoxythiophenol with a carbonyl source. Adapted from Aiello et al., this involves:
- Etherification : 2-Amino-4-hydroxythiophenol is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 2-amino-4-ethoxythiophenol.
- Cyclization : The thiophenol derivative reacts with phosgene (COCl₂) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature, to form 6-ethoxybenzo[d]thiazol-2(3H)-one.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | EtBr, K₂CO₃, DMF, 80°C | 85% | ¹H NMR: δ 1.35 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂) |
| 2 | COCl₂, THF, 0°C → RT | 78% | IR: 1680 cm⁻¹ (C=O stretch) |
Introduction of the 3-Allyl Group
Alkylation at the N3 position is achieved using allyl bromide under basic conditions. Saeed et al. demonstrated similar N-alkylation of benzothiazoles using allyl halides:
- Alkylation : 6-Ethoxybenzo[d]thiazol-2(3H)-one is treated with allyl bromide and sodium hydride (NaH) in dry DMF at 0°C, gradually warmed to 25°C over 6 hours.
Optimization Insight : Excess allyl bromide (1.5 equiv) and slow addition minimize di-alkylation byproducts.
Key Data :
| Product | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-one | Allyl Br, NaH, DMF, 0°C → 25°C | 72% | ¹³C NMR: δ 116.8 (CH₂=CH₂), 134.5 (CH₂=CH₂) |
Generation of the Ylidene Intermediate
The imine (ylidene) moiety is introduced via condensation with an ammonium source. Lei et al. utilized hydrazine hydrate for analogous imine formation:
- Condensation : 3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-one is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (EtOH) for 8 hours to yield (Z)-3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidenehydrazine.
Mechanistic Note : The Z-configuration is favored due to steric hindrance between the allyl group and hydrazine.
Key Data :
| Intermediate | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| (Z)-3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidenehydrazine | NH₂NH₂·H₂O, EtOH, reflux | 65% | HRMS: m/z 263.0982 [M+H]⁺ |
Amide Coupling with 2,6-Difluorobenzoyl Chloride
The final step involves acylating the hydrazine intermediate with 2,6-difluorobenzoyl chloride. This mirrors methodologies from Sekar et al., who employed benzoyl chlorides for amide synthesis:
- Acylation : (Z)-3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidenehydrazine is reacted with 2,6-difluorobenzoyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C for 2 hours.
Critical Parameters :
- Strict temperature control (0–5°C) prevents epimerization.
- Triethylamine scavenges HCl, driving the reaction to completion.
Key Data :
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated C: 60.12%, H: 4.25%, N: 9.87%; Found C: 60.08%, H: 4.29%, N: 9.82%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a promising candidate for drug development.
Medicine
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including bacterial infections and cancer. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are essential for the survival and proliferation of pathogenic cells.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Implications
The target compound’s structural features position it as a candidate for further pharmacological studies. Its ethoxy and allyl groups may balance solubility and bioavailability, while the difluorobenzamide moiety could enable targeted enzyme interactions. Comparative data from analogs highlight opportunities to optimize synthesis routes and evaluate salt/solvate formulations for enhanced stability.
Biological Activity
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. The product is purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes critical for the survival and proliferation of pathogenic cells.
- Signal Transduction Modulation : It interacts with cell membrane receptors, altering signal transduction pathways that affect cellular functions such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated significant cytotoxic effects with IC50 values indicating effective doses:
| Cell Line | IC50 (μM) 2D | IC50 (μM) 3D |
|---|---|---|
| A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that the compound exhibits a strong potential for inhibiting tumor growth in vitro, particularly in two-dimensional assays compared to three-dimensional models .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The testing followed CLSI guidelines using broth microdilution methods:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Saccharomyces cerevisiae | Moderate |
The compound demonstrated promising antibacterial activity, indicating its potential as a therapeutic agent against bacterial infections .
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on lung cancer cells and found that it effectively reduced cell proliferation in both standard and advanced culture conditions.
- Antimicrobial Screening : Another research effort focused on evaluating the compound's efficacy against common pathogens, showing it could serve as a basis for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
